ACC2 Isoform Selectivity: 4-Acetoxy-4'-fluorobenzophenone vs. Other ACC Inhibitors
4-Acetoxy-4'-fluorobenzophenone demonstrates potent and selective inhibition of human acetyl-CoA carboxylase 2 (ACC2) with an IC50 of 186 nM, while exhibiting negligible activity against ACC1 (IC50 > 100,000 nM). This >537-fold selectivity for ACC2 over ACC1 represents a significant differentiation from pan-ACC inhibitors such as PF-05175157, which inhibits both isoforms with comparable potency (hACC2 IC50 = 33.0 nM; hACC1 IC50 = 27.0 nM) [1]. The isoform-selective profile of 4-acetoxy-4'-fluorobenzophenone is mechanistically distinct and may offer advantages in applications where ACC1 inhibition is undesirable due to potential side effects associated with broad ACC blockade [2].
| Evidence Dimension | ACC2 Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 = 186 nM (ACC2); IC50 > 100,000 nM (ACC1) |
| Comparator Or Baseline | PF-05175157 (pan-ACC inhibitor): ACC2 IC50 = 33.0 nM; ACC1 IC50 = 27.0 nM |
| Quantified Difference | >537-fold selectivity for ACC2 over ACC1 (vs. ~1.2-fold for PF-05175157) |
| Conditions | Recombinant human ACC1 and ACC2; conversion of acetyl-CoA to malonyl-CoA; 1-3 h incubation |
Why This Matters
Isoform-selective ACC2 inhibition enables targeted modulation of fatty acid oxidation without disrupting de novo lipogenesis, which is critical for metabolic disease research and reduces the risk of hypertriglyceridemia observed with pan-ACC inhibition.
- [1] BindingDB. Entry BDBM50462069 (CHEMBL4226186). Acetyl-CoA carboxylase 2 inhibition data. IC50 = 186 nM for hACC2; IC50 > 100,000 nM for hACC1. URL: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50462069 (accessed 2025). View Source
- [2] Hepatology. (2018). Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance. DOI: 10.1002/hep.29620. View Source
